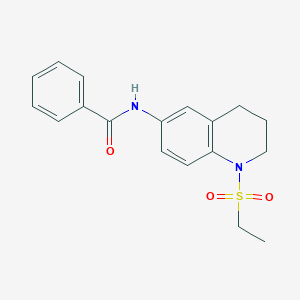

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a class of compounds in the pharmaceutical industry . They are organic compounds and are the simplest amide derivative of benzoic acid .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For benzamides, the molecular formula is typically C7H7NO .Chemical Reactions Analysis

The chemical reactions of benzamides can vary widely depending on the specific compound and conditions. Some benzamides can undergo reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on the specific compound. For example, N-Ethylbenzamide has a boiling point of 314.97°C and a melting point of 92.23°C .Scientific Research Applications

Antioxidant Activity

Benzamides, including the compound , have been investigated for their antioxidant properties. Researchers have assessed their ability to scavenge free radicals and chelate metal ions. Some synthesized benzamide derivatives exhibit effective antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage .

Antibacterial Properties

In vitro studies have explored the antibacterial potential of benzamide compounds. Researchers tested the synthesized N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide against both gram-positive and gram-negative bacteria. Understanding its antibacterial efficacy can contribute to the development of novel antimicrobial agents .

Drug Discovery

Benzamides, due to their diverse chemical structures, have been investigated for potential drug development. They show promise in various therapeutic areas, including cancer treatment, anti-inflammatory agents, and analgesics. Researchers continue to explore their pharmacological properties .

Industrial Applications

Beyond medicine, benzamides find applications in industrial sectors such as plastics, rubber, paper, and agriculture. Their structural versatility makes them valuable in various processes and materials .

Anti-Platelet Activity

Some benzamide derivatives exhibit anti-platelet activity, which is relevant in cardiovascular health. Understanding their effects on platelet aggregation can inform drug development for conditions like thrombosis .

Sorafenib Analogs

Sorafenib, a well-known anticancer drug, contains a benzamide moiety. Researchers have explored analogs of sorafenib, including those with modified benzamide structures. These analogs may offer improved efficacy or reduced side effects .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

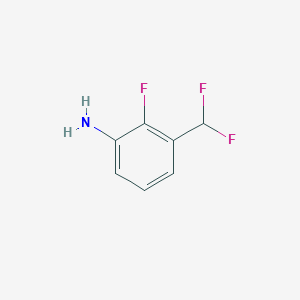

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-24(22,23)20-12-6-9-15-13-16(10-11-17(15)20)19-18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMWCLZNZSISIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2395671.png)

![4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2395675.png)

![2-Amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2395676.png)

![tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate](/img/structure/B2395678.png)

![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)

![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2395685.png)

![2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2395686.png)

![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)

![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)